6-(1-Methylpyrazol-4-yl)pyrazin-2-amine
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Overview
Description
6-(1-Methylpyrazol-4-yl)pyrazin-2-amine is a heterocyclic compound that features both pyrazine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methylpyrazol-4-yl)pyrazin-2-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate can yield the desired pyrazole ring, which is then coupled with a pyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(1-Methylpyrazol-4-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine and pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-(1-Methylpyrazol-4-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: It is utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(1-Methylpyrazol-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction cascades that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: This compound also features pyrazine and pyrazole rings but with an oxygen linker.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with similar structural motifs but different substituents.
Uniqueness
6-(1-Methylpyrazol-4-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N5 |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C8H9N5/c1-13-5-6(2-11-13)7-3-10-4-8(9)12-7/h2-5H,1H3,(H2,9,12) |
InChI Key |
ZNMIKKAITCYGAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=N2)N |
Origin of Product |
United States |
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